Atramycin B

Descripción general

Descripción

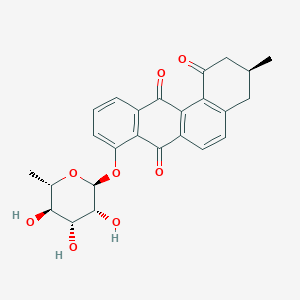

Atramycin B is an antibiotic produced by Streptomyces species. It belongs to the isotetracenone group . The molecular formula of Atramycin B is C25H24O8 .

Molecular Structure Analysis

Atramycin B contains a total of 61 bonds, including 37 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 3 aromatic ketones, 3 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .

Physical And Chemical Properties Analysis

Atramycin B has a molecular weight of 452.5 g/mol. Its melting point ranges from 136-141°C (dec), and it exhibits a UV max nm (e) of 209 (19,800), 262 (23,200), 352 (3,100) in MeOH .

Aplicaciones Científicas De Investigación

1. Microbiological Profile and Antimicrobial Activity

Atramycin B, along with similar compounds like Telithromycin, is notable for its potent activity against common and atypical respiratory pathogens, including those resistant to other antimicrobials. Telithromycin shows higher activity than macrolides like clarithromycin and azithromycin against various Gram-positive cocci and Gram-negative pathogens. It retains activity against macrolide-resistant Streptococcus pneumoniae and Staphylococcus aureus. This highlights the potential of Atramycin B-like compounds in treating resistant bacterial infections (Felmingham, 2001).

2. Novel Streptogramin Antibiotics

Atramycin B, as a member of the streptogramin class of antibiotics, is remarkable for its unique antibacterial activity and mechanism of action. Streptogramins, including Atramycin B, are produced by Streptomyces species and are divided into two groups, A and B. These groups act synergistically against many microorganisms, particularly Gram-positive bacteria, and are effective even against multi-drug resistant strains. This makes Atramycin B an important option in treating infections caused by resistant bacteria (Bonfiglio & Furneri, 2001).

3. Applications in Biotechnology and Research

The study of antibiotics like Atramycin B extends into biotechnology and genetic research. Techniques like CRISPR-Cas9-associated base editing have been utilized to explore the biosynthesis pathways of similar antibiotics, like Hygromycin B. This type of research enhances our understanding of antibiotic biosynthesis and could be applied to Atramycin B for developing new variants with improved properties or novel biological activities (Li et al., 2020).

4. Solid-Phase Synthesis and Structural Studies

The solid-phase synthesis of compounds related to Atramycin B, like dihydrovirginiamycin S1, has been achieved, which is significant for understanding the structure-activity relationships in the streptogramin B family of antibiotics. This approach can facilitate the production of Atramycin B analogues and contribute to the identification of new drugs that bypass known resistance mechanisms or have new therapeutic uses (Shaginian et al., 2004).

Safety And Hazards

The safety data sheet for Atramycin B suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and provide artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

Propiedades

IUPAC Name |

(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHALZUCHLKMFC-FGEMJCSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929717 | |

| Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atramycin B | |

CAS RN |

137109-49-0 | |

| Record name | Atramycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)

![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)

![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)